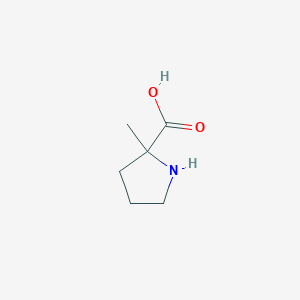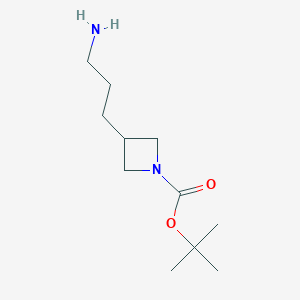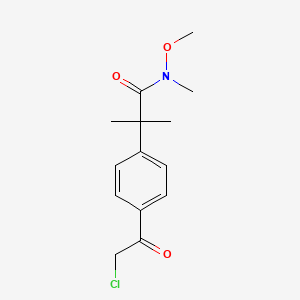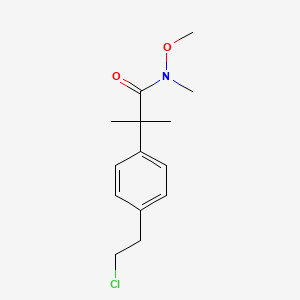
dihydroabietic acid, AldrichCPR
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroabietic acid is a naturally occurring resin acid derived from abietic acid, which is found in the resin of pine trees. It is a diterpene acid with the molecular formula C20H32O2 and a molecular weight of 304.47 g/mol . This compound is known for its various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Dihydroabietic acid can be synthesized through the hydrogenation of abietic acid. The hydrogenation process typically involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures . The reaction conditions may vary, but a common setup includes a temperature range of 50-100°C and a hydrogen pressure of 1-5 atm.
Industrial Production Methods
In industrial settings, dihydroabietic acid is produced by the catalytic hydrogenation of crude abietic acid obtained from pine resin. The process involves the use of large-scale hydrogenation reactors and efficient separation techniques to isolate the desired product .
化学反应分析
Types of Reactions
Dihydroabietic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, such as ketones and alcohols.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: It can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of acyl chlorides and other substituted derivatives.
科学研究应用
Dihydroabietic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the production of adhesives, coatings, and other resin-based products.
作用机制
The mechanism of action of dihydroabietic acid involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, it can interact with cell membranes and proteins, leading to changes in cellular functions .
相似化合物的比较
Similar Compounds
Abietic acid: The precursor to dihydroabietic acid, with similar chemical properties but different biological activities.
Dehydroabietic acid: Another derivative of abietic acid, known for its distinct chemical and biological properties.
Pimaric acid: A related resin acid with similar structural features but different reactivity and applications.
Uniqueness
Dihydroabietic acid is unique due to its specific hydrogenation process, which imparts distinct chemical and biological properties compared to its precursor and other related compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
属性
CAS 编号 |
19402-28-9 |
|---|---|
分子式 |
C20H32O2 |
分子量 |
304.5 g/mol |
IUPAC 名称 |
(1R,4aS,7S,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,6,7,8,9,10,10a-decahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h13-14,17H,5-12H2,1-4H3,(H,21,22)/t14-,17+,19+,20+/m0/s1 |
InChI 键 |
OEILFLGOGZTONZ-XFHUWUJUSA-N |
SMILES |
CC(C)C1CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1 |
手性 SMILES |
CC(C)[C@H]1CCC2=C(C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C |
规范 SMILES |
CC(C)C1CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










